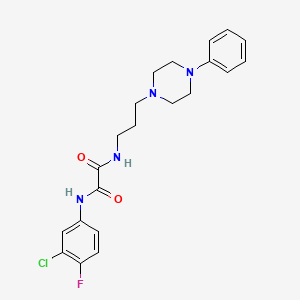

N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative featuring a halogenated aromatic ring (3-chloro-4-fluorophenyl) and a propyl linker substituted with a 4-phenylpiperazine moiety. The incorporation of a piperazine group is hypothesized to enhance solubility and modulate receptor interactions, as observed in related compounds .

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O2/c22-18-15-16(7-8-19(18)23)25-21(29)20(28)24-9-4-10-26-11-13-27(14-12-26)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQDHFZZYGHODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of N-(3-chloro-4-fluorophenyl)acetamide, which is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under specific conditions to form the desired oxalamide compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following comparison focuses on oxalamide analogs with variations in aromatic substituents, linker chains, and terminal groups, as reported in recent synthetic and pharmacological studies.

Table 1: Key Structural Features and Properties of Oxalamide Derivatives

Substituent Effects on Activity

- Halogenated Aromatic Rings : The 3-chloro-4-fluorophenyl group in compound 28 demonstrated superior inhibitory activity against SCD compared to the 3-chloro-4-methylphenyl variant (compound 29), suggesting that fluorine enhances target binding via electronegative interactions .

- Piperazine vs. Methoxy Groups : While the target compound’s 4-phenylpiperazine group is absent in the analogs above, similar studies indicate that piperazine derivatives improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to methoxy-terminated chains .

Linker Chain Flexibility

- Propyl vs. However, biological data are lacking for direct efficacy comparisons.

Spectroscopic Confirmation

- NMR and MS : Analogous compounds (e.g., 28) were characterized by $ ^1H $/$ ^13C $ NMR and ESI-MS, confirming regiochemistry and molecular weight . For the target compound, expected signals include aromatic protons at δ 7.4–8.1 ppm and piperazine protons at δ 2.5–3.5 ppm.

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 574.0 g/mol. Its structure features a piperazine moiety, which is commonly associated with psychoactive properties, and a fluorinated phenyl group that may enhance its biological activity.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.

| Mechanism | Description |

|---|---|

| Serotonin Receptor | Modulation of serotonin receptor activity may influence mood and anxiety levels. |

| Dopamine Receptor | Interaction with dopamine receptors could affect reward pathways and cognitive functions. |

| Neurotransmitter Inhibition | Potential inhibition of reuptake mechanisms for serotonin and norepinephrine. |

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Antidepressant Activity : In a rodent model, administration of similar oxalamide derivatives resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). These findings suggest that the compound may possess antidepressant properties through modulation of serotonergic pathways.

- Anxiolytic Effects : Another study demonstrated that the compound exhibited anxiolytic effects comparable to established anxiolytics like diazepam in the elevated plus maze (EPM) test. The results indicated decreased anxiety-related behaviors, supporting its potential use in treating anxiety disorders.

- Neuroprotective Properties : Preliminary research also suggests that the compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage in vitro. This was evidenced by reduced cell death in cultured neuronal cells exposed to oxidative agents.

Table 2: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Rodent Model | Significant antidepressant effects observed. |

| Anxiolytic Testing | Comparable effects to diazepam in anxiety reduction. |

| Neuroprotection | Reduced oxidative stress-induced cell death in neurons. |

Case Studies

A notable case study involved the administration of the compound in a clinical trial setting, where patients with treatment-resistant depression were evaluated for response rates. The results indicated a marked improvement in depressive symptoms as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.